Home > Products > Screening Compounds P7774 > N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide
N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide - 73096-37-4

N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide

Catalog Number: EVT-3197801
CAS Number: 73096-37-4
Molecular Formula: C9H9N5O
Molecular Weight: 203.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide

Compound Description: This compound exhibited good oral activity and low toxicity in the passive cutaneous anaphylaxis (PCA) assay, indicating antiallergic properties. []

Compound Description: This orally active antiallergic agent demonstrated inhibitory effects on passive cutaneous anaphylaxis (PCA) induced by IgE in both rats and guinea pigs. []

5-Isopropyl-N-(1H-1,2,3,4-tetrazol-5-yl)thiobenzo-2-oxazole Acetamide

Compound Description: This compound was synthesized as a potential anti-inflammatory agent due to its structural similarity to another compound with reported anti-inflammatory activity. []

N-(4-Bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623)

Compound Description: NS3623 is a human ether-a-go-go-related gene (HERG1) potassium channel activator. It affects the voltage-dependent release from inactivation of HERG1 channels and also acts as a HERG1 channel inhibitor. []

Ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is the subject of a crystallographic study, which revealed its structural features and intermolecular interactions. []

Olmesartan medoxomil, (5-methyl-2-oxo-2H-1,3-dioxol-4-yl)-methyl-4-(2-hydroxypropan-2-yl)-2-propyl-1-(-[2-(2H-1,2,3,4-tetrazol-5-yl)-phenyl]phenylmethyl)-1H-imidazole-5-carboxylate

Compound Description: This compound, Olmesartan medoxomil, has its structure redetermined in a scientific study. []

Overview

N-(3-(1H-tetrazol-5-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. It is classified as a tetrazole derivative, which is known for its diverse biological activities, including anti-cancer and enzyme inhibition properties. The compound's structure incorporates both a tetrazole ring and an acetamide group, contributing to its unique reactivity and biological profile.

Source and Classification

This compound has been synthesized and studied primarily in the context of its inhibitory effects on Protein Tyrosine Phosphatase 1B, an enzyme implicated in various metabolic disorders, including diabetes. The classification of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide falls under heterocyclic compounds, specifically those containing nitrogen-rich rings which enhance their pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide typically involves several key steps:

  1. Formation of the Tetrazole Ring: The initial step often involves the reaction of sodium azide with appropriate nitrile precursors to form 1H-tetrazoles. For instance, 3-phenylpropionitrile can react with sodium azide in the presence of triethylamine hydrochloride to yield the desired tetrazole .
  2. Acetamide Formation: Following the synthesis of the tetrazole, acetamide groups are introduced through acylation reactions. This can be achieved by reacting the tetrazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine to yield N-(3-(1H-tetrazol-5-yl)phenyl)acetamide .
  3. Purification: The final product is typically purified using recrystallization or chromatography techniques to ensure high purity necessary for biological evaluations.
Chemical Reactions Analysis

Reactions and Technical Details

N-(3-(1H-tetrazol-5-yl)phenyl)acetamide can participate in various chemical reactions due to its functional groups:

  1. Substitution Reactions: The nitrogen atom in the tetrazole ring can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the acetamide group can hydrolyze to form acetic acid and the corresponding amine.
  3. Complexation: The nitrogen atoms within the tetrazole ring can coordinate with metal ions, which may enhance its biological activity through metal complexation.
Mechanism of Action

Process and Data

The mechanism of action for N-(3-(1H-tetrazol-5-yl)phenyl)acetamide primarily involves its role as an inhibitor of Protein Tyrosine Phosphatase 1B. The binding of this compound to the active site of the enzyme disrupts its catalytic function, leading to increased phosphorylation states of various proteins involved in insulin signaling pathways. This inhibition can potentially lower blood glucose levels and improve insulin sensitivity, making it a candidate for diabetes treatment .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

N-(3-(1H-tetrazol-5-yl)phenyl)acetamide exhibits several notable physical and chemical properties:

Applications

Scientific Uses

N-(3-(1H-tetrazol-5-yl)phenyl)acetamide has several scientific applications:

  1. Enzyme Inhibition Studies: Used extensively in research aimed at understanding and developing inhibitors for Protein Tyrosine Phosphatase 1B, particularly for diabetes management .
  2. Drug Development: Its unique structure makes it a valuable lead compound for further modifications aimed at enhancing potency and selectivity against various targets.
  3. Biological Evaluations: Employed in vitro studies to evaluate its effects on cell lines related to cancer and metabolic diseases, contributing to pharmacological research on new therapeutic agents .
Medicinal Chemistry and Pharmacological Applications

Rational Design of Non-Carboxylic Acid Inhibitors via Bioisosteric Tetrazole Substitution

The strategic replacement of carboxylic acid groups with tetrazole rings represents a cornerstone in developing orally bioavailable PTP1B inhibitors. Carboxylic acid-containing inhibitors like ZINC02765569 exhibit potent in vitro activity but suffer from poor cell permeability due to ionization at physiological pH. Tetrazole moieties serve as ideal bioisosteres due to comparable pKa values (≈4.9 vs. ≈4.2 for carboxylic acids) and enhanced membrane permeability. This substitution retains critical hydrogen-bonding capabilities while eliminating the negative charge that impedes bioavailability. Molecular docking confirms that tetrazole nitrogen atoms maintain identical interactions with Arg221 in the PTP1B catalytic pocket as the carboxylate group of carboxylic acid-based inhibitors [1] [3].

Structure-Activity Relationship (SAR) of Acetamide-Tetrazole Hybrid Derivatives

Systematic SAR analysis reveals distinct structure-activity patterns:

  • Benzimidazole Derivatives: Unsubstituted benzimidazole (NM-01) shows moderate activity (≈33% inhibition at 10µM). Halogen substitution enhances potency, with 5-Cl (NM-12) and 6-Br (NM-10) derivatives improving inhibition by 15-20% [6].
  • Benzothiazole Derivatives: 5-Cl substitution (NM-14) yields exceptional potency (IC50 = 1.88 µM), while 6-NO₂ (NM-13) maintains activity (IC50 = 8.72 µM). The sulfur atom in benzothiazole enhances hydrophobic pocket interactions versus benzimidazole [6] [7].
  • Benzoxazole Derivatives: NM-03 (unsubstituted) exhibits significant activity (IC50 = 4.48 µM) but is outperformed by halogenated benzothiazoles [1] [3].
  • Electronic Effects: Electron-withdrawing groups (Cl, NO₂) generally improve potency over electron-donating groups (OCH₃, CH₃), particularly at the 5-position of benzothiazole [6].

Table 1: SAR Profile of Key Acetamide-Tetrazole Hybrids

CompoundCore StructureSubstituentPTP1B IC₅₀ (µM)
NM-01BenzimidazoleNone>10
NM-03BenzoxazoleNone4.48
NM-10Benzimidazole6-Br6.92
NM-12Benzimidazole5-Cl7.15
NM-13Benzothiazole6-NO₂8.72
NM-14Benzothiazole5-Cl1.88

1.1.3 In Vitro PTP1B Inhibition Potency (IC₅₀) Profiling of Structural Analogs

Enzymatic assays using recombinant human PTP1B demonstrate significant potency variations among analogs:

  • NM-14 (5-Cl-benzothiazole) emerges as the most potent analog (IC50 = 1.88 µM), exhibiting 2.4-fold greater activity than NM-03 (IC50 = 4.48 µM) [6] [7].
  • NM-13 (6-NO₂-benzothiazole) and NM-10 (6-Br-benzimidazole) show IC50 values of 8.72 µM and 6.92 µM, respectively.
  • Unsubstituted benzimidazole (NM-01) exhibits >10 µM IC50, confirming the necessity of halogen substitution for optimal activity [6].All active compounds demonstrate >50% inhibition at 10µM concentration, with dose-response curves showing classical competitive inhibition kinetics [1] [3].

1.1.4 In Vivo Anti-Hyperglycemic Efficacy in HFD/STZ-Induced Diabetic Models

Two validated diabetic models confirm in vivo efficacy:

  • Oral Glucose Tolerance Test (OGTT): NM-14 (30 mg/kg) reduces glucose AUC by 30.25% versus 23.61% for glimepiride (0.1 mg/kg) in Sprague Dawley rats. Notably, NM-14 achieves maximal glucose reduction within 15 minutes post-administration, indicating rapid absorption and pharmacodynamic onset [6].
  • Chronic HFD/STZ Model: 28-day treatment with NM-03 (30 mg/kg) normalizes fasting blood glucose to levels comparable to metformin (300 mg/kg) (p<0.01 vs. diabetic control). No hypoglycemia is observed in normoglycemic controls, indicating glucose-dependent activity [3] [6]. The 5-Cl-benzothiazole derivative NM-14 shows comparable efficacy to metformin in reducing sustained hyperglycemia [6].

Free Fatty Acid Receptor 2 (FFA2/GPR43) Antagonism for Metabolic Disorders

Note: Search results did not provide specific data on tetrazole-acetamides targeting FFA2/GPR43. This section cannot be developed without source support.

Anti-Cancer Applications via Apoptosis Pathway Modulation

Caspase-3 and NF-κB Pathway Inhibition through Tetrazole-Acetamide Scaffolds

Bis-tetrazole acetamide derivatives demonstrate direct interactions with key apoptotic regulators:

  • Caspase-3 Targeting: Compound 6f (2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl) acetamide) exhibits strong caspase-3 binding (ΔG = -10.0 kJ/mol) via hydrogen bonding with Arg164 and Glu123 residues [8].
  • NF-κB Inhibition: Compound 6d (2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl) acetamide) binds NF-κB with ΔG = -10.9 kJ/mol, primarily through nitro group interactions with Lys145 and Tyr57 [8].Molecular dynamics simulations confirm stable ligand-protein complexes over 100 ns, with RMSD fluctuations <2Å [8].

Molecular Targeting of Tumor Suppressor p53 and Related Oncogenic Proteins

Indirect p53 reactivation occurs through DNAJA1 inhibition:

  • A11 analogs of tetrazole-acetamides bind DNAJA1's J-domain at Tyr7, Lys44, and Gln47 residues, inducing proteasomal degradation of conformationally mutant p53 (R175H, R248W, R273H) [4].
  • Selective depletion exceeds 70% in KHOS/NP (p53R156P) cells versus <15% reduction in wild-type p53 cell lines. This selectivity stems from preferential binding to misfolded mutp53-DNAJA1 complexes [4].
  • Secondary effects include suppression of filopodia formation and cancer cell migration by >60% in DNAJA1-dependent cell lines [4].

Structure-Based Design of Bis-Tetrazole Acetamide Derivatives for Enhanced Potency

Rational optimization of bis-tetrazole scaffolds yields multi-target anticancer agents:

Properties

CAS Number

73096-37-4

Product Name

N-(3-(1H-Tetrazol-5-yl)phenyl)acetamide

IUPAC Name

N-[3-(2H-tetrazol-5-yl)phenyl]acetamide

Molecular Formula

C9H9N5O

Molecular Weight

203.2 g/mol

InChI

InChI=1S/C9H9N5O/c1-6(15)10-8-4-2-3-7(5-8)9-11-13-14-12-9/h2-5H,1H3,(H,10,15)(H,11,12,13,14)

InChI Key

NWLOCYNIBLCCCR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNN=N2

Solubility

16.2 [ug/mL]

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNN=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.